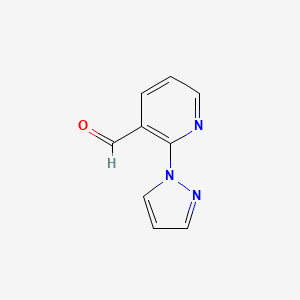

2-(1H-pyrazol-1-yl)nicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrazol-1-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-3-1-4-10-9(8)12-6-2-5-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRLHJDIQASPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of 2 1h Pyrazol 1 Yl Nicotinaldehyde in Contemporary Organic Chemistry Research

2-(1H-pyrazol-1-yl)nicotinaldehyde is a heterocyclic compound that incorporates two key structural motifs: a pyrazole (B372694) ring and a nicotinaldehyde unit. This unique combination makes it a versatile building block in organic synthesis. Researchers are increasingly drawn to this molecule for its potential to serve as a precursor to more complex molecular frameworks. The aldehyde functional group provides a reactive site for a multitude of chemical transformations, including condensations, oxidations, and reductions, thereby allowing for the facile introduction of diverse functionalities. The pyrazolyl-pyridine core, on the other hand, imparts specific electronic and steric properties that can influence the biological activity and material characteristics of its derivatives.

Strategic Importance of Pyrazole and Nicotinaldehyde Scaffolds in Chemical Synthesis and Advanced Applications

The significance of 2-(1H-pyrazol-1-yl)nicotinaldehyde is deeply rooted in the well-established importance of its constituent pyrazole (B372694) and pyridine (B92270) scaffolds in medicinal chemistry and materials science.

The pyrazole nucleus is recognized as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. researchgate.netnih.goveurekaselect.com This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of pharmaceuticals. nih.govmdpi.com The presence of the pyrazole moiety in numerous FDA-approved drugs highlights its therapeutic potential. nih.gov Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. researchgate.netmdpi.comglobalresearchonline.net

Similarly, the nicotinaldehyde scaffold, a pyridine derivative, is of great importance. Pyridine and its derivatives are fundamental components in numerous bioactive compounds and functional materials. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, influencing the molecule's pharmacokinetic profile and its potential applications in coordination chemistry. The aldehyde group on the pyridine ring is a versatile handle for synthetic modifications. For instance, the Vilsmeier-Haack reaction is a common method for introducing a formyl group to create pyrazole-4-carbaldehydes, which are valuable intermediates in the synthesis of various derivatives. nih.gov

The strategic combination of these two scaffolds in this compound results in a molecule with a high potential for generating novel compounds with desirable physicochemical and biological properties.

Reactivity and Transformation Pathways of 2 1h Pyrazol 1 Yl Nicotinaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for various chemical modifications, including condensation reactions, reductions, oxidations, and nucleophilic additions.

The aldehyde functionality of 2-(1H-pyrazol-1-yl)nicotinaldehyde readily undergoes condensation reactions with primary amines to yield Schiff bases, also known as imines. This reaction is a cornerstone in the synthesis of complex molecules, particularly in the field of coordination chemistry, where the resulting Schiff base ligands are used to create metal complexes. researchgate.netnih.govnih.gov The reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration. researchgate.net

The synthesis of Schiff bases from pyrazole (B372694) aldehydes and various amines has been extensively reported, highlighting the versatility of this reaction. nih.gov For instance, pyrazole aldehydes react smoothly with a range of aromatic and heteroaryl amines to form the corresponding imines in good to excellent yields. researchgate.netnih.gov The electronic nature of the substituents on the amine can influence the reaction rate and yield. nih.gov

Table 1: Examples of Schiff Bases Derived from this compound

| Reactant Amine | Product Schiff Base |

|---|---|

| Aniline | N-((2-(1H-pyrazol-1-yl)pyridin-3-yl)methylene)aniline |

| 4-Methylaniline | N-((2-(1H-pyrazol-1-yl)pyridin-3-yl)methylene)-4-methylaniline |

| 4-Chloroaniline | N-((2-(1H-pyrazol-1-yl)pyridin-3-yl)methylene)-4-chloroaniline |

| 2,6-Diaminopyridine | 6-Amino-2-(((2-(1H-pyrazol-1-yl)pyridin-3-yl)methylene)amino)pyridine nih.gov |

| Nicotinohydrazide | (E)-N'-(2-(1H-pyrazol-1-yl)pyridin-3-yl)methylene)nicotinohydrazide researchgate.netmocedes.org |

The formyl group of this compound can be selectively transformed into either an alcohol or a carboxylic acid.

Selective Reduction: The aldehyde can be reduced to a primary alcohol, (2-(1H-pyrazol-1-yl)pyridin-3-yl)methanol, using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its chemoselectivity for aldehydes and ketones over other functional groups like esters and amides. sci-hub.semasterorganicchemistry.comnih.gov The reaction is typically carried out in an alcoholic solvent at low temperatures to ensure high selectivity. sci-hub.se

Selective Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 2-(1H-pyrazol-1-yl)nicotinic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can effect this transformation. chemistrysteps.comleah4sci.com For substrates sensitive to harsh conditions, milder reagents like pyridinium (B92312) chlorochromate (PCC) can also be employed, although PCC is more commonly used to oxidize primary alcohols to aldehydes. askfilo.commasterorganicchemistry.comyoutube.com

Table 2: Selective Transformations of the Formyl Group

| Transformation | Reagent | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | (2-(1H-pyrazol-1-yl)pyridin-3-yl)methanol |

| Oxidation | Potassium Permanganate (KMnO₄) | 2-(1H-pyrazol-1-yl)nicotinic acid |

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, most notably organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents. masterorganicchemistry.comlibretexts.orgyoutube.com The addition of a Grignard reagent to this compound, followed by an acidic workup, results in the formation of a secondary alcohol. masterorganicchemistry.comlibretexts.org This reaction provides a powerful method for the formation of carbon-carbon bonds.

The reaction proceeds via the nucleophilic addition of the carbanionic R group from the Grignard reagent to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the secondary alcohol. masterorganicchemistry.com

Table 3: Nucleophilic Addition of Grignard Reagents

| Grignard Reagent (RMgX) | R Group | Product (Secondary Alcohol) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Methyl | 1-(2-(1H-pyrazol-1-yl)pyridin-3-yl)ethanol |

| Ethylmagnesium bromide (C₂H₅MgBr) | Ethyl | 1-(2-(1H-pyrazol-1-yl)pyridin-3-yl)propan-1-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl | Phenyl(2-(1H-pyrazol-1-yl)pyridin-3-yl)methanol |

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. masterorganicchemistry.comznaturforsch.com The presence of two deactivating substituents, the 1H-pyrazol-1-yl group at the 2-position and the nicotinaldehyde group at the 3-position, further reduces the ring's reactivity. rsc.orgyoutube.com

Electrophilic attack on the pyridine ring is directed to the positions meta to the nitrogen atom (C-3 and C-5) to avoid the formation of energetically unfavorable cationic intermediates with a positive charge on the electronegative nitrogen. masterorganicchemistry.comyoutube.com In this compound, the C-3 position is occupied. The remaining open positions are C-4, C-5, and C-6. Both the pyrazolyl and aldehyde groups are electron-withdrawing and meta-directing in the context of a benzene ring. On the pyridine ring, their deactivating nature makes substitution difficult. If a reaction were to occur, it would most likely favor the C-5 position, which is meta to the ring nitrogen and less sterically hindered than the C-4 position, which is ortho to the aldehyde and para to the pyrazolyl group. Forcing conditions, such as high temperatures, are typically required for EAS reactions on such deactivated pyridine systems. rsc.orgyoutube.com For example, nitration of pyridine itself requires harsh conditions to yield the 3-nitro product in low yield. rsc.org

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). rsc.org In this compound, the C-2 position is substituted by the pyrazolyl group. Therefore, nucleophilic attack would be favored at the C-4 and C-6 positions.

The reaction would proceed via the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex), where the negative charge is delocalized onto the electronegative nitrogen atom. rsc.org For a substitution to occur at the C-4 or C-6 positions, a suitable leaving group would need to be present, or the reaction would proceed via a Chichibabin-type reaction with the displacement of a hydride ion, which typically requires a strong nucleophile and specific reaction conditions.

Alternatively, the 2-(1H-pyrazol-1-yl) group itself could potentially act as a leaving group under certain nucleophilic substitution conditions, although this would depend on the nature of the nucleophile and the reaction conditions. Studies on related 2-(pyrazol-1-yl)pyridine systems have shown that the pyrazolyl moiety can be involved in substitution reactions. znaturforsch.com

C-H Functionalization of the Pyridine Nucleus

Direct C-H functionalization of the pyridine core in molecules analogous to this compound has been an area of active research. While specific studies on the title compound are limited, research on closely related 2-(1H-pyrazol-1-yl)pyridine derivatives provides valuable insights. For instance, rhodium(III)-catalyzed C-H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been demonstrated to yield either C-H alkenylation products or indazole derivatives, with the outcome being switchable based on the solvent used. This suggests that the pyrazolyl substituent can act as a directing group, facilitating the activation of specific C-H bonds on the pyridine ring.

The presence of the aldehyde group at the 3-position of the pyridine ring in this compound is expected to further modulate the electronic properties and steric environment of the pyridine nucleus, potentially influencing the regioselectivity of C-H functionalization reactions. However, detailed experimental studies on this specific aspect are yet to be extensively reported.

Reactivity of the Pyrazole Ring

The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, offers multiple sites for chemical modification. Its reactivity within the this compound framework is influenced by the substituent at the N1-position (the nicotinoyl group) and the potential for reactions at its nitrogen and carbon atoms.

Nitrogen Atom Reactivity and Derivatization (e.g., N-alkylation)

The pyrazole moiety in this compound possesses a pyridine-like nitrogen atom at the 2-position, which is a potential site for derivatization. N-alkylation of pyrazoles is a common transformation, and various methods have been developed for this purpose. These reactions typically involve the deprotonation of the N-H group in NH-pyrazoles followed by reaction with an alkylating agent. Industrial methods often favor the N-alkylation of pre-formed pyrazole rings using catalysts such as crystalline aluminosilicates or aluminophosphates in gas-phase reactions with alcohols at elevated temperatures. google.com

For laboratory-scale synthesis, a range of bases and alkylating agents can be employed. The regioselectivity of N-alkylation in unsymmetrically substituted pyrazoles can be a challenge, often yielding a mixture of N1 and N2 isomers. However, specific reaction conditions and directing groups can be used to control the outcome.

| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Product(s) | Reference |

| Alcohol | Crystalline Aluminosilicate/Aluminophosphate | Gas Phase | 150-400 | N-alkylated pyrazole | google.com |

C-H Functionalization of the Pyrazole Nucleus

Direct C-H functionalization of the pyrazole ring is a powerful tool for the synthesis of substituted pyrazole derivatives. Transition-metal catalysis has emerged as a key strategy to achieve this, allowing for the formation of new C-C and C-heteroatom bonds. rsc.org These methods offer an advantage over classical cross-coupling reactions that require pre-functionalized pyrazole starting materials.

In the context of this compound, the C-H bonds at the C3, C4, and C5 positions of the pyrazole ring are potential sites for functionalization. The regioselectivity of such reactions would be influenced by the electronic effects of the nicotinoyl substituent and the directing ability of the pyrazole nitrogen atoms. While general methodologies for pyrazole C-H functionalization are well-documented, specific examples for the title compound remain scarce in the literature.

Ring Opening and Rearrangement Pathways

The pyrazole ring is generally a stable aromatic system. However, under certain conditions, ring-opening and rearrangement reactions can occur. For instance, some substituted pyrazoles have been shown to undergo rearrangements or fragmentations, particularly when incorporated into more complex fused ring systems. While there is no specific literature detailing the ring-opening or rearrangement pathways for this compound, this remains a theoretical possibility under forcing reaction conditions or through photochemical activation.

Coordination Chemistry of 2 1h Pyrazol 1 Yl Nicotinaldehyde As a Ligand

Ligand Design and Diverse Coordination Modes

The unique structural arrangement of 2-(1H-pyrazol-1-yl)nicotinaldehyde, featuring a pyridine (B92270) ring linked to a pyrazole (B372694) ring with an adjacent aldehyde group, allows for a variety of coordination behaviors. This design is fundamental to its ability to form stable complexes with a range of metal ions.

Donor Atom Capabilities: Pyridine Nitrogen, Pyrazole Nitrogens, and Aldehyde Oxygen

The ligand possesses multiple potential donor sites for coordination with metal ions. These include the nitrogen atom of the pyridine ring, the two nitrogen atoms of the pyrazole ring, and the oxygen atom of the aldehyde group. The nitrogen atoms, being sp2-hybridized, are effective electron-pair donors. Pyrazole and its derivatives are well-known for their ability to form stable coordination complexes with numerous metal ions. nih.govresearchgate.net The coordination potential of the aldehyde oxygen is also a significant feature, although its participation can vary depending on the metal ion and reaction conditions. In many related systems, the aldehyde or ketone group can participate in coordination, leading to different chelation modes.

Formation of Monodentate, Bidentate, and Polydentate Chelates

The multi-functional nature of this compound allows it to act as a monodentate, bidentate, or even a polydentate ligand.

Monodentate Coordination: In its simplest coordination mode, the ligand can bind to a metal center through a single donor atom, most commonly the pyridine nitrogen or one of the pyrazole nitrogens. This type of coordination is often observed when other stronger or bulkier ligands are present in the coordination sphere. researchgate.net

Bidentate Coordination: More commonly, the ligand acts as a bidentate chelate, forming a stable five-membered ring with the metal ion. This typically involves the pyridine nitrogen and the adjacent nitrogen atom of the pyrazole ring (N,N-coordination). This bidentate chelation is a well-established coordination mode for pyrazolyl-pyridine type ligands. scholarscentral.com

Polydentate Coordination: While less common, the possibility of the aldehyde oxygen participating in coordination opens the door for tridentate chelation, involving the pyridine nitrogen, a pyrazole nitrogen, and the aldehyde oxygen (N,N,O-coordination). The formation of such polydentate chelates often results in highly stable complexes with distinct geometries. The pyrazole ring itself can also act as a bridging ligand, connecting two metal centers. researchgate.net

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this ligand generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexation with Transition Metal Ions (e.g., Ir(III), Zn(II), Cd(II), Pd(II), Co(II), Ni(II), Cu(II))

This ligand has been shown to form complexes with a variety of transition metal ions. The synthesis typically involves mixing the ligand with a metal salt, such as a halide or acetate (B1210297), in a solvent like ethanol (B145695) or methanol.

Ir(III) Complexes: The synthesis of Iridium(III) complexes often involves the reaction of the ligand with an iridium precursor, such as IrCl₃·nH₂O, sometimes in the presence of a silver salt to abstract chloride ions. nih.gov

Zn(II) and Cd(II) Complexes: Zinc(II) and Cadmium(II) complexes can be prepared by reacting the ligand with salts like ZnCl₂ or CdCl₂. The resulting complexes can have varying stoichiometries and geometries. researchgate.netnih.gov

Pd(II), Co(II), Ni(II), and Cu(II) Complexes: These first-row transition metals readily form complexes with pyrazole-based ligands. For instance, Cu(II) complexes have been synthesized by reacting the ligand with copper(II) acetate in a mixture of water and ethanol. rsc.org Similarly, Co(II) and Ni(II) complexes with related pyrazole-functionalized ligands have been prepared and structurally characterized. dntb.gov.uadnu.dp.ua Palladium(II) complexes with N,N'-bidentate imine ligands derived from picolinaldehyde have also been synthesized, suggesting a similar reactivity for this compound. researchgate.net

Influence of Anions and Solvent Systems on Complex Formation

The nature of the anion and the solvent system employed can significantly influence the structure and composition of the resulting metal complexes.

Anions: The coordinating ability of the anion (e.g., Cl⁻, Br⁻, NO₃⁻, ClO₄⁻) can affect the final structure. Weakly coordinating anions may allow for the formation of cationic complexes where the ligand occupies more coordination sites, while strongly coordinating anions might be found in the coordination sphere of the metal.

Solvent Systems: The choice of solvent can impact the solubility of the reactants and products, and in some cases, solvent molecules can even coordinate to the metal center. For example, in the synthesis of related copper(II) complexes, the use of a methanol/water mixture has been reported. rsc.org The polarity and coordinating ability of the solvent can play a crucial role in the crystallization process and the final structure of the complex.

Structural Analysis of Coordination Compounds

While specific crystal structure data for complexes of this compound is not widely available in the reviewed literature, analysis of closely related pyrazole-pyridine complexes provides insight into the expected structural features. For instance, in bidentate N,N-coordinated complexes, the M-N(pyridine) and M-N(pyrazole) bond lengths are typically in the range of 2.0 to 2.2 Å for first-row transition metals. The bite angle of the chelating ligand (N-M-N) is usually around 80-90 degrees, leading to a distorted geometry around the metal center.

Below is a representative table of typical structural parameters observed in related pyrazole-pyridine metal complexes.

| Complex Type | Metal Ion | Coordination Geometry | Typical M-N(pyridine) (Å) | Typical M-N(pyrazole) (Å) | **Typical N-M-N Bite Angle (°) |

| [M(L)₂X₂] | Co(II), Ni(II), Cu(II) | Distorted Octahedral | 2.10 - 2.20 | 2.05 - 2.15 | 80 - 85 |

| [M(L)₂]²⁺ | Zn(II), Cd(II) | Tetrahedral/Distorted Tetrahedral | 2.00 - 2.10 | 1.95 - 2.05 | 85 - 90 |

| [Ir(C^N)₂(N^N)]⁺ | Ir(III) | Octahedral | 2.04 - 2.07 | - | ~80 |

| [Pd(L)Cl₂] | Pd(II) | Square Planar | ~2.03 | ~2.02 | ~82 |

Note: This table is based on data from related pyrazole-pyridine ligands and serves as a general representation. L represents a bidentate pyrazole-pyridine type ligand, and X is a monodentate ligand like a halide.

The crystal packing of these complexes is often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking between the aromatic rings of the ligands. nih.gov

X-ray Crystallographic Investigations of Metal-Ligand Geometries and Isomerism

Typically, the this compound ligand coordinates to a metal center in a bidentate fashion through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrazole ring, forming a stable five-membered chelate ring. The specific coordination geometry adopted by the metal ion is influenced by several factors, including the nature of the metal, its oxidation state, the presence of other ancillary ligands, and counter-ions.

Isomerism is a key feature in the coordination chemistry of such ligands. Geometric isomerism (cis/trans or fac/mer) can arise in octahedral complexes depending on the relative positions of the ligands. Furthermore, the unsymmetrical nature of the this compound ligand can lead to the formation of different isomers depending on the orientation of the pyrazole and pyridine rings relative to each other and the metal center.

Hydrogen bonding and π-π stacking interactions between the aromatic rings of the ligands in adjacent complex units often play a crucial role in the solid-state packing of these molecules, leading to the formation of supramolecular architectures such as one-dimensional chains or two-dimensional sheets. mdpi.com

Table 1: Representative Crystallographic Data for Metal Complexes with Related Pyrazole-Pyridine Ligands

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| [Cu(L1)2Cl2] | Cu(II) | Distorted Octahedral | Cu-N(py) ~2.0, Cu-N(pz) ~2.0, Cu-Cl ~2.3 | N(py)-Cu-N(pz) ~80 | mocedes.org |

| Fe(L2)22 | Fe(II) | Octahedral | Fe-N(py) ~1.9, Fe-N(pz) ~1.9 | N(py)-Fe-N(pz) ~81 | rsc.org |

| [Cd(L1)2Cl2] | Cd(II) | Distorted Octahedral | Cd-N(py) ~2.4, Cd-N(pz) ~2.4, Cd-Cl ~2.6 | N(py)-Cd-N(pz) ~70 | mocedes.org |

L1 and L2 represent related pyrazole-pyridine ligands. Data is illustrative of typical values.

Spectroscopic Characterization of Coordination Environments

Spectroscopic techniques are indispensable for characterizing the coordination environment of metal ions in complexes of this compound, both in the solid state and in solution.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows a characteristic C=O stretching vibration for the aldehyde group, typically in the range of 1680-1700 cm⁻¹. Upon coordination to a metal ion, this band may shift, although the change is often small as the aldehyde oxygen is not directly involved in coordination. More significant are the shifts in the C=N and C=C stretching vibrations of the pyridine and pyrazole rings, which are typically observed in the 1400-1600 cm⁻¹ region. These shifts to higher or lower frequencies upon complexation provide evidence of the involvement of the ring nitrogens in coordination. Furthermore, the appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.netchim.it

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes in solution. The chemical shifts of the protons and carbons in the pyrazole and pyridine rings are sensitive to the coordination environment. Upon complexation, the signals of the protons closest to the coordinating nitrogen atoms typically experience a downfield shift due to the deshielding effect of the metal ion. This provides strong evidence for the coordination of the pyrazole and pyridine nitrogens. For paramagnetic complexes, the NMR spectra are often broad and shifted over a wide range, providing information about the magnetic properties of the complex. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The d-d transitions, which are typically weak, are indicative of the coordination geometry of the metal ion. For example, octahedral and tetrahedral complexes will exhibit characteristic absorption bands in the visible region. The more intense charge transfer bands provide insights into the electronic communication between the metal and the ligand. researchgate.netresearchgate.net

Table 2: Spectroscopic Data for a Representative Complex of a Related Pyrazole-Pyridine Ligand

| Technique | Free Ligand (L) | Complex [M(L)2]n+ | Interpretation | Reference |

| IR (cm⁻¹) | ν(C=O) ~1690, ν(C=N) ~1590 | ν(C=O) ~1685, ν(C=N) ~1605 | Shift in ν(C=N) indicates coordination of ring nitrogens. | chim.it |

| ¹H NMR (ppm) | H(py) ~8.7, H(pz) ~7.8 | H(py) ~9.1, H(pz) ~8.2 | Downfield shift of protons confirms coordination. | researchgate.net |

| UV-Vis (nm) | π-π* ~250, ~280 | π-π* ~255, ~285; d-d ~650 | Appearance of d-d transition confirms complex formation. | researchgate.net |

Electronic Structure and Bonding in Metal Complexes

The electronic structure and the nature of the bonding between the metal and the this compound ligand are fundamental to understanding the properties and reactivity of the resulting complexes.

Ligand Field Theory and Molecular Orbital Analysis

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure of d-block metal complexes. The this compound ligand, acting as a bidentate N,N'-donor, creates a ligand field that splits the d-orbitals of the metal ion into different energy levels. The magnitude of this splitting (Δ) depends on the metal ion, its oxidation state, and the specific geometry of the complex.

Molecular Orbital (MO) theory offers a more detailed picture of the bonding. The interaction between the metal d-orbitals and the nitrogen lone pair orbitals of the pyrazole and pyridine rings leads to the formation of bonding and antibonding molecular orbitals. The pyrazole ring is generally considered a good σ-donor, while the pyridine ring also possesses π-acceptor capabilities due to its π* orbitals. This allows for the possibility of back-bonding from the metal to the ligand, which can strengthen the metal-ligand bond.

Charge Transfer Transitions and Photophysical Properties of Complexes

The electronic spectra of complexes of this compound are often characterized by intense charge transfer (CT) bands, in addition to the weaker d-d transitions.

Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron is excited from a ligand-based orbital to a metal-based orbital. These are more likely to occur with metal ions in high oxidation states and ligands that are easily oxidized.

Metal-to-Ligand Charge Transfer (MLCT): These transitions involve the excitation of an electron from a metal-based d-orbital to a vacant π* orbital of the ligand. The pyridine ring of the this compound ligand has low-lying π* orbitals, making MLCT transitions common, especially with electron-rich metal ions in low oxidation states (e.g., Ru(II), Re(I)).

The energy of these CT transitions is sensitive to the nature of the metal, the solvent, and the presence of substituents on the ligand. The photophysical properties of these complexes, such as luminescence, are often governed by the nature of the lowest-energy excited state, which can be of d-d or CT character. Complexes with low-lying MLCT states are of particular interest for applications in areas such as light-emitting devices and photocatalysis.

Reactivity and Catalytic Applications of Metal Complexes Derived from this compound

The presence of a reactive aldehyde group and the ability to stabilize various metal centers make complexes of this compound promising candidates for catalysis.

Investigation of Catalytic Activity in Organic Transformations

While specific studies on the catalytic activity of metal complexes derived exclusively from this compound are limited, the broader class of pyrazole- and pyridine-containing metal complexes has demonstrated significant catalytic potential in a variety of organic transformations. This suggests that complexes of the title ligand could also exhibit interesting catalytic properties.

Potential Catalytic Applications based on Related Systems:

Oxidation Reactions: Copper and cobalt complexes with pyrazole-containing ligands have been shown to be effective catalysts for the oxidation of alcohols and styrenes. researchgate.net The metal center can activate oxidants such as hydrogen peroxide or molecular oxygen, while the ligand framework can influence the selectivity of the reaction.

Carbon-Carbon Bond Forming Reactions: Palladium and nickel complexes with pyridyl-pyrazole ligands are known to catalyze cross-coupling reactions such as Suzuki and Heck couplings. The ligand can stabilize the active catalytic species and influence the efficiency of the catalytic cycle.

Polymerization Reactions: Zinc complexes with pyrazolyl-based ligands have been investigated as initiators for the ring-opening polymerization of lactones, producing biodegradable polymers. chim.it

Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with protic pyrazole-containing pincer ligands have shown activity in the hydrogenation and transfer hydrogenation of ketones and nitriles. The protic nature of the pyrazole NH group can play a crucial role in the catalytic mechanism through proton-coupled electron transfer.

The aldehyde functionality in this compound offers a handle for further modification, such as conversion to an imine or an alcohol, which could lead to the generation of a wider range of catalytically active complexes with different steric and electronic properties. Future research in this area is likely to focus on synthesizing and screening these complexes for their efficacy in various catalytic transformations.

Based on a comprehensive review of available scientific literature, there is currently no published research detailing the specific role of this compound as a ligand in polymerization processes, including ring-opening polymerization.

Therefore, section 4.5.2 and the corresponding data table and compound list cannot be generated as per the request.

Theoretical and Computational Investigations of 2 1h Pyrazol 1 Yl Nicotinaldehyde

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Computational chemistry, particularly through quantum chemical calculations, offers profound insights into the fundamental characteristics of molecules. For a compound like 2-(1H-pyrazol-1-yl)nicotinaldehyde, these investigations would typically involve determining its most stable three-dimensional shape and understanding the distribution and energy of its electrons, which are crucial for predicting its reactivity.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy, known as the ground state geometry. For a molecule with rotatable bonds, such as the one connecting the pyrazole (B372694) and pyridine (B92270) rings in this compound, conformational analysis is essential. This would involve calculating the energy of different spatial orientations (conformers) to identify the most stable one. While methods like Density Functional Theory (DFT) are commonly used for this purpose, specific optimized coordinates (bond lengths, bond angles, and dihedral angles) for this molecule are not documented in the available literature.

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO Energy Gaps)

Understanding the electronic structure is key to predicting a molecule's behavior in chemical reactions. Molecular Orbital (MO) theory provides a framework for this, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests that the molecule is more easily excitable and thus more chemically reactive. Calculations on similar pyrazole-containing compounds have utilized DFT methods to determine these energies. However, the specific HOMO and LUMO energy values and the resulting energy gap for this compound have not been reported.

Reactivity Indices and Fukui Functions for Predicting Reaction Sites

To pinpoint which atoms in a molecule are most likely to participate in a chemical reaction, chemists use reactivity indices derived from quantum chemical calculations. Fukui functions are a powerful tool in this context, as they indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This helps in identifying potential sites for electrophilic and nucleophilic attack. While the theoretical basis for applying Fukui functions to heterocyclic compounds is established, specific calculations and resulting data for this compound are absent from the searched scientific databases.

Spectroscopic Property Predictions

Computational methods can also simulate various types of spectra, providing a valuable tool for identifying and characterizing compounds.

Vibrational Spectroscopy (IR, Raman) Simulations

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These simulations are instrumental in assigning the vibrational modes of the molecule to the experimentally observed spectral bands. The computational modeling of IR and Raman spectra for pyrazole derivatives has been reported, often employing DFT calculations. However, a simulated IR or Raman spectrum specifically for this compound, along with the corresponding vibrational mode assignments, is not available in the public domain.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the chemical shifts of hydrogen (¹H) and carbon-¹³ (¹³C) atoms in a molecule. These predicted shifts can then be compared with experimental data to confirm the molecular structure. While computational NMR predictions are a common practice for organic molecules, specific calculated ¹H and ¹³C NMR chemical shifts for this compound could not be located in the reviewed literature.

Electronic Absorption and Emission Spectra (UV-Vis, Fluorescence) using Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption and emission spectra of molecules. For compounds like this compound, TD-DFT calculations can elucidate the nature of the electronic transitions, such as π→π* and n→π*, and how they are influenced by the molecular structure and environment.

Theoretical studies on similar styrylpyridine compounds have demonstrated the reliability of TD-DFT in predicting maximum absorption wavelengths (λmax). researchgate.net The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. For instance, a comparative study on styrylpyridine derivatives found that the B3LYP functional with the 6-31G(d) basis set provided reliable λmax values. researchgate.net The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is also essential for accurate predictions in solution. researchgate.net

The electronic transitions in pyrazolyl-pyridine systems are typically dominated by intramolecular charge transfer (ICT). In a study of 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives, the long-wavelength absorption bands were assigned to π→π* transitions with significant ICT character from the electron-donating part of the molecule to the electron-accepting part. researchgate.net For this compound, one would expect ICT from the electron-rich pyrazole ring to the electron-deficient nicotinoyl moiety.

Fluorescence properties can also be investigated using TD-DFT. The emission spectra are often related to the excited-state geometry, which can differ significantly from the ground-state geometry. In some cases, excited-state intramolecular proton transfer (ESIPT) can lead to dual emission, a phenomenon that has been studied in fluorescent dyes like alizarin (B75676) using TD-DFT. rsc.org For this compound, the possibility of ESIPT would depend on the specific molecular conformation and the presence of suitable proton donor and acceptor sites in the excited state. The calculated emission energies are sensitive to solvent polarity, which can be rationalized by considering the change in the dipole moment upon excitation. rsc.org

A summary of TD-DFT calculation parameters often employed for similar heterocyclic systems is presented in Table 1.

| Parameter | Typical Values/Methods | Rationale |

| Functional | B3LYP, PBE0, CAM-B3LYP | A balance of accuracy and computational cost for organic molecules. CAM-B3LYP is often better for charge-transfer states. |

| Basis Set | 6-31G(d), 6-31+G(d,p), 6-311+G(d,p) | Pople-style basis sets are widely used. Diffuse (+) and polarization (d,p) functions are important for describing excited states. |

| Solvent Model | IEFPCM, CPCM | Implicit solvent models to account for the bulk electrostatic effects of the solvent environment. |

| Properties Calculated | Excitation energies, oscillator strengths, UV-Vis spectra, emission wavelengths | These outputs provide a comprehensive picture of the electronic transitions. |

Reaction Mechanism Studies

Computational chemistry provides invaluable tools for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, the identification of transient intermediates and transition states, and the calculation of kinetic and thermodynamic parameters.

Elucidation of Transition States and Reaction Pathways

For a molecule like this compound, several types of reactions could be computationally investigated. For instance, the synthesis of the core pyrazolyl-pyridine scaffold often involves nucleophilic substitution or condensation reactions. Theoretical studies can model these reaction pathways to understand the sequence of bond-making and bond-breaking events.

The search for transition states is a key component of these studies. A transition state represents a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the molecule at the peak of the energy barrier for a given reaction step. The presence of a single imaginary frequency in the calculated vibrational spectrum confirms a true transition state. nih.gov

Calculation of Kinetic and Thermodynamic Parameters of Chemical Reactions

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been located and characterized, their energies can be used to calculate important kinetic and thermodynamic parameters.

Thermodynamic parameters , such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine the spontaneity and position of equilibrium of a reaction. For example, in a study of pyrazole tautomers, the relative Gibbs free energies were calculated to determine that the 1H-tautomer was thermodynamically more favorable than the 2H-tautomer. nih.gov This type of calculation is crucial for predicting the major product in a reaction under thermodynamic control.

Kinetic parameters , primarily the activation energy (Ea) or the Gibbs free energy of activation (ΔG‡), govern the rate of a reaction. This is calculated as the energy difference between the transition state and the reactants. By comparing the activation energies for different possible reaction pathways, the kinetically favored pathway can be identified. For instance, in the formation of substituted furans and pyrazoles, the reaction conditions could be tuned to favor either the kinetic or thermodynamic product based on computational insights into the reaction barriers. nih.gov

An illustrative data table for the kind of thermodynamic data that can be generated is shown in Table 2, based on the study of pyrazole tautomers. nih.gov

| Tautomer | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Equilibrium Constant (KT) |

| 1H-tautomer | 0.0 | 0.0 | - |

| 2H-tautomer | 1.4 | 1.4 | 3.87 |

Intermolecular Interactions and Supramolecular Assembly

The solid-state structure and properties of molecular materials are dictated by the nature and strength of intermolecular interactions. For this compound, hydrogen bonding and π-π stacking are expected to be the dominant forces in its supramolecular assembly.

Analysis of Hydrogen Bonding Networks and Crystal Packing

Hydrogen bonds are highly directional and are among the strongest of the non-covalent interactions. mdpi.com In the context of pyrazolyl-pyridine derivatives, several types of hydrogen bonds can be envisaged. The nitrogen atoms of both the pyrazole and pyridine rings can act as hydrogen bond acceptors, while C-H groups on the aromatic rings can act as weak hydrogen bond donors.

Crystal structure analyses of related compounds provide a blueprint for the likely hydrogen bonding patterns in this compound. For instance, in the crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, weak C-H···N hydrogen bonds link the molecules into layers. rsc.org Similarly, the structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine features C-H···N interactions that assemble the molecules into a supramolecular tape. nih.gov In crystals of pyrazole itself, N-H···N hydrogen bonds are a prominent feature, leading to the formation of dimers or chains. nih.govresearchgate.net

The presence of the aldehyde group in this compound introduces a carbonyl oxygen which is a strong hydrogen bond acceptor. This would likely lead to the formation of C-H···O hydrogen bonds, further stabilizing the crystal packing. The interplay of these various hydrogen bonds (N-H···N, C-H···N, C-H···O) would result in a complex and robust three-dimensional supramolecular architecture. scirp.org

A summary of potential hydrogen bonds in the crystal structure of the title compound is given in Table 3.

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |

| C-H (pyrazole) | N (pyridine) | C-H···N | Chains, layers |

| C-H (pyridine) | N (pyrazole) | C-H···N | Cross-linking of chains/layers |

| C-H (aromatic) | O (aldehyde) | C-H···O | Dimer formation, sheet stabilization |

| N-H (pyrazole tautomer) | N (pyrazole) | N-H···N | Dimer formation |

Investigation of π-π Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrazole and pyridine rings are expected to play a crucial role in the crystal packing of this compound. nih.gov These interactions arise from a combination of electrostatic, dispersion, and exchange-repulsion forces. rsc.org The geometry of the π-π stacking can be parallel-displaced, T-shaped (edge-to-face), or, less commonly, face-to-face. nih.gov

Computational studies on related systems have quantified the energetic contribution of these interactions. DFT calculations on complexes of pyridine-2,6-dicarboxylic acid N-oxide with other ligands have been used to analyze and energetically characterize the recurrent π-π stacking motifs. rsc.org In a study of N-nitramino/N-oxyl-functionalized pyrazoles, it was shown that the nature of the substituents could be used to tailor the π-π stacking of the pyrazole backbones, leading to diverse crystal packing and properties. nih.gov

For this compound, the interaction between the electron-rich pyrazole ring and the somewhat electron-deficient pyridine ring (due to the electron-withdrawing aldehyde and ring nitrogen) could lead to favorable donor-acceptor type π-π stacking. The analysis of the crystal structure of a related pyrazole derivative revealed nearly parallel pyrazolyl and aryl fragments, indicative of significant π-π stacking. nih.gov The interplay between these stacking interactions and the hydrogen bonding network would ultimately determine the final crystal structure and its associated physical properties.

Ligand-Receptor Interactions and Molecular Recognition

The interaction of a small molecule like this compound with a biological receptor is the cornerstone of its potential pharmacological activity. Computational methods are essential tools for predicting and analyzing these interactions at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor. This method helps in understanding the binding modes and affinities of ligands. For pyrazole-containing compounds, docking studies have been instrumental in elucidating their interactions with various enzymes and receptors.

Docking analyses of various pyrazole derivatives reveal that the pyrazole ring often serves as a central scaffold, anchoring the molecule within the receptor's binding pocket. The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, while the ring itself can participate in π-π stacking interactions with aromatic residues of the receptor. For instance, docking studies of pyrazole derivatives with targets like cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR) kinase have shown that these molecules fit deeply into the binding pockets, forming crucial hydrogen bonds and hydrophobic interactions. ijsdr.orgnih.gov

The nicotinaldehyde portion of the molecule introduces additional points of interaction. The pyridine nitrogen can form hydrogen bonds, and the aromatic ring can engage in further π-stacking. The aldehyde group, being a polar and reactive moiety, can also form specific hydrogen bonds with the receptor.

Scoring functions are used to estimate the binding affinity between the ligand and the receptor, often reported as a binding energy value (in kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction. Studies on related pyrazolyl-pyridine derivatives targeting the M4 muscarinic acetylcholine (B1216132) receptor have demonstrated the importance of specific substitutions in achieving high affinity and selectivity. nih.gov

Table 1: Molecular Docking Data for Representative Pyrazole Derivatives

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Examples) |

|---|---|---|---|

| Pyrazolyl-thiazolinone Derivative 1 | EGFR Kinase | High | Not Specified |

| Pyrazolyl-thiazolinone Derivative 3 | EGFR Kinase | High | Not Specified |

| 1-Methyl-1H-pyrrole-2,5-dione Derivative (9d) | COX-2 | - | Not Specified |

| 1,5-Diphenyl-1H-imidazole Derivative (MB2) | Protein Tyrosine Kinase (2HCK) | -7.13 | Not Specified |

| 1,5-Diphenyl-1H-imidazole Derivative (UB2) | Protein Tyrosine Kinase (2HCK) | -7.20 | Not Specified |

This table presents data from studies on various pyrazole-containing compounds to illustrate typical docking results. Data for this compound is not available.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model for a class of compounds typically includes features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Structure-Activity Relationship (SAR) studies investigate how changes in the chemical structure of a compound affect its biological activity. For pyrazole and pyridine derivatives, SAR studies have provided valuable insights. nih.govnih.govelsevierpure.comacs.orgscispace.com

The Pyrazole Ring : This ring is often a critical component. Substitutions on the pyrazole ring can significantly modulate activity. For example, in a series of pyrazole-based inhibitors of meprin α and β, substitutions at the 3 and 5 positions of the pyrazole were found to be crucial for inhibitory activity. scispace.com

The Pyridine Ring : The position of the nitrogen atom in the pyridine ring is vital for the allosteric profile of pyrazol-4-yl-pyridine derivatives. nih.gov The presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) groups on a pyridine ring has been shown to enhance antiproliferative activity in certain classes of compounds. nih.gov

For this compound, the key pharmacophoric features would likely include the hydrogen-bonding capacity of the pyrazole and pyridine nitrogens, the aromatic nature of both rings, and the polar aldehyde group.

Table 2: Summary of Key Structure-Activity Relationship (SAR) Findings for Pyrazole Derivatives

| Structural Moiety | Modification | Effect on Activity | Reference Compound Class |

|---|---|---|---|

| Pyrazole Ring | Substitution at 1, 3, and 5-positions | Critical for potent and selective activity | Cannabinoid Receptor Antagonists elsevierpure.com |

| Pyridine Ring | Position of nitrogen and methyl group | Crucial for allosteric profile | Pyrazol-4-yl-pyridine Modulators nih.gov |

| Phenyl Ring on Pyrazole | Para-substitution | Required for potent antagonistic activity | Cannabinoid Receptor Antagonists elsevierpure.com |

| Pyridine Ring | Addition of -OMe, -OH, -NH2 groups | Enhances antiproliferative activity | Pyridine Derivatives nih.gov |

| Pyrazole Ring | Substitutions at 3 and 5-positions | Modulates inhibitory activity | Meprin Inhibitors scispace.com |

This table summarizes general SAR trends observed in related compound series.

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.orgresearchgate.netej-chem.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules.

QSAR studies on pyrazole-containing compounds, such as pyrazolyl-pyrimidinones and pyrazolyl-thiazolinones, have been successfully used to develop predictive models for their biological activities, including anticancer and antiviral effects. ijsdr.orgj-morphology.com These models often employ statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). j-morphology.com

The descriptors found to be important in these QSAR models often relate to the molecule's electronic properties, size, and shape. For a compound like this compound, relevant descriptors would likely include electrostatic potentials, dipole moment, molecular volume, and connectivity indices. A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 3: Representative QSAR Model Statistics for Pyrazole Derivatives

| Compound Series | Statistical Method | R² (Correlation Coefficient) | Q² (Predictive Ability) |

|---|---|---|---|

| Pyrazolyl-pyrimidinones | MLR | 0.70 | 0.54 |

| Pyrazolyl-pyrimidinones | MNLR | 0.81 | Not Reported |

| Pyrazolyl-thiazolinones | 2D-QSAR | 0.781 | 0.709 |

This table shows the statistical quality of QSAR models developed for related pyrazole compound series, indicating their predictive power. ijsdr.orgj-morphology.com R² and Q² values closer to 1.0 indicate a more robust model.

Isotope Effects in Chemical Research and Deuteration Strategies

Isotope effects occur when an atom in a molecule is replaced by one of its isotopes, leading to a change in the rate of a chemical reaction. The kinetic isotope effect (KIE) is particularly relevant in medicinal chemistry. Replacing hydrogen (¹H) with its heavier, stable isotope deuterium (B1214612) (²H or D) can slow down the rate of reactions involving the cleavage of the C-H bond. nih.gov

This principle is utilized in deuteration strategies to improve the metabolic stability of drug candidates. Many drug molecules are metabolized by cytochrome P450 enzymes, a process that often involves the breaking of C-H bonds. By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism can be reduced. This can lead to a longer half-life, increased drug exposure, and potentially a better therapeutic profile.

For this compound, a deuteration strategy could involve replacing specific hydrogen atoms on the pyrazole or pyridine rings, or on any potential alkyl substituents. The aldehyde proton could also be a candidate for replacement. However, without experimental metabolic data, the optimal positions for deuteration remain theoretical. Late-stage C-H deuteration techniques, which allow for the introduction of deuterium into complex molecules at a late step in the synthesis, could be a viable approach. thieme-connect.de While no specific studies on the deuteration of this compound have been reported, the principles of isotope effects and strategic deuteration are broadly applicable in the optimization of such heterocyclic compounds. nih.govnih.gov

Advanced Applications and Emerging Research Directions

Role in Materials Science and Engineering

The compound's nitrogen-rich heterocyclic framework serves as an excellent chelating ligand, enabling the construction of complex supramolecular structures and functional materials.

2-(1H-pyrazol-1-yl)nicotinaldehyde and its parent scaffold, 2-(1H-pyrazol-1-yl)pyridine, are pivotal in the synthesis of advanced functional materials. The strategic placement of nitrogen atoms in both the pyrazole (B372694) and pyridine (B92270) rings allows for the formation of stable coordination complexes with a variety of metal ions. These ligands are used to construct multi-dimensional metal-organic materials. researchgate.net For instance, derivatives like 2,6-di(pyrazol-1-yl)pyridine are used to create iron(II) complexes that exhibit discotic patterns, a feature desirable in the design of liquid crystals and other ordered materials. whiterose.ac.uk

The synthesis of these materials often involves techniques such as hydrothermal self-assembly or solvent-controlled catalysis. Rhodium(III)-catalyzed C-H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes provides a direct method for creating more complex, functionalized ligands. rsc.org This process allows for the divergent synthesis of either C-H alkenylation products or indazole derivatives, demonstrating the scaffold's versatility in generating tailored molecular architectures. rsc.org These tailored ligands can then be coordinated with metal ions like zinc(II) to form multifunctional materials with potential applications in catalysis and luminescence. researchgate.net

Coordination complexes derived from pyrazolyl-pyridine type ligands are gaining attention for their potential use in optoelectronic devices, particularly in the field of organic light-emitting diodes (OLEDs). The photoluminescent properties of these complexes are highly tunable based on the choice of the metal center and the specific ligand structure.

Copper(I) complexes synthesized with ligands structurally similar to this compound, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine, have shown promising emissive properties. researchgate.net The extended π-systems of these ligands facilitate the formation of stable complexes that can exhibit strong luminescence. The coordination geometry around the copper(I) ion, typically a distorted tetrahedron, influences the photophysical properties. By carefully designing the ligand, it is possible to tune the emission wavelengths, which is a critical factor for developing materials for full-color displays and solid-state lighting. researchgate.net The ability to achieve efficient harvesting of both singlet and triplet excitons in such complexes is a key advantage for enhancing the performance of OLED devices. researchgate.net

| Complex Type | Ligand Structure | Metal Ion | Key Property | Potential Application | Reference |

|---|---|---|---|---|---|

| Mononuclear Copper(I) Complex | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine | Cu(I) | Luminescence, Distorted Tetrahedral Coordination | Organic Light-Emitting Diodes (OLEDs) | researchgate.net |

| Zinc(II) Coordination Polymer | 2,6-di(5-methyl-1H-pyrazol-3-yl)pyridine | Zn(II) | Photoluminescence, Catalytic Activity | Luminescent Materials, Catalysis | researchgate.net |

| Iron(II) Complex | 2,6-di(4-alkylpyrazol-1-yl)pyridine | Fe(II) | Spin-Crossover Behavior | Molecular Switches, Sensors | whiterose.ac.uk |

Contributions to Agrochemical Research (Chemical Aspects)

The pyrazole ring is a well-established "privileged scaffold" in agrochemical discovery, found in numerous commercial fungicides, insecticides, and herbicides. nih.govmdpi.com The incorporation of a pyridyl moiety, as seen in this compound, further enhances its potential for creating novel crop protection agents.

Compounds featuring the pyrazole core are crucial intermediates in the synthesis of modern pesticides. usda.gov The aldehyde function on the this compound molecule offers a reactive site for further chemical elaboration, allowing it to be a strategic starting point or intermediate for complex agrochemical targets. For example, pyrazole-carboxamide and pyrazole-acyl(thio)urea derivatives are known classes of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). usda.govnih.gov The synthesis of these molecules often involves coupling a pyrazole-containing fragment with other heterocyclic or aromatic systems. The this compound scaffold provides a pre-assembled, functionalized building block that can streamline the synthesis of such complex active ingredients.

The search for new agrochemicals with novel modes of action is driven by the need to manage resistance in pest and pathogen populations. usda.gov The this compound structure serves as a template for the development of new chemical scaffolds. By modifying the substituents on either the pyrazole or pyridine rings, or by reacting the aldehyde group, chemists can generate large libraries of novel compounds for biological screening.

This approach, known as "active substructure splicing," has led to the discovery of potent antifungal and antibacterial agents. nih.gov For instance, linking pyrazole-4-yl units to 1,3,4-oxadiazole (B1194373) and imidazole (B134444) fragments has produced compounds with excellent activity against phytopathogenic bacteria like Xanthomonas oryzae. nih.gov Similarly, combining a pyrazole carbamide structure with a quinazolinone scaffold has yielded derivatives with significant antifungal activity against Rhizoctonia solani. nih.gov These studies demonstrate that the pyrazole-pyridine framework is a versatile platform for discovering next-generation crop protection agents.

| Derived Scaffold | Core Components | Target Pathogen/Pest | Bioactivity | Reference |

|---|---|---|---|---|

| Pyrazole Acyl(thio)urea Derivatives | Pyrazole, Urea, Biphenyl | Rhizoctonia solani, Botrytis cinerea | Fungicidal | usda.gov |

| Quinazolinone-Pyrazole Carbamides | Quinazolinone, Pyrazole, Carboxamide | Rhizoctonia solani | Fungicidal | nih.gov |

| 2-(Pyrazol-4-yl)-1,3,4-oxadiazoles | Pyrazole, 1,3,4-Oxadiazole, Imidazole | Xanthomonas oryzae, Pseudomonas syringae | Antibacterial | nih.gov |

| Pyrazolo[5,1-b]thiazoles | Pyrazole, Thiazole | Various Bacteria & Fungi | Antimicrobial | nih.govnih.gov |

Development of Chemical Probes and Tools

The inherent properties of the this compound scaffold, particularly its ability to form luminescent coordination complexes, make it a candidate for the development of chemical probes and sensors. A chemical probe is a molecule used to study biological systems or chemical environments, often by producing a detectable signal (e.g., a change in color or fluorescence) in the presence of a specific analyte.

The fluorescence of coordination complexes derived from pyrazolyl-pyridine ligands can be sensitive to their local environment or to the presence of certain ions or molecules. This phenomenon, known as fluorescence quenching or enhancement, is the basis for sensory applications. By designing complexes where the binding of a target analyte modulates the emission properties, it is possible to create highly selective and sensitive chemical sensors. While research in this specific application for this compound is still emerging, the foundational photophysical studies on related copper(I) and zinc(II) complexes suggest significant potential in this area. researchgate.netresearchgate.net

Design of Ligands for Selective Chemical Interactions and Sensing

The molecular architecture of this compound is exceptionally well-suited for the design of ligands capable of selective chemical interactions. The presence of multiple nitrogen atoms within the pyrazole and pyridine rings, along with the aldehyde functional group, allows for the creation of polydentate ligands that can coordinate with a variety of metal ions. niscair.res.in

A primary strategy in ligand design involves the condensation reaction of the aldehyde group of this compound with various primary amines to form Schiff bases. nih.gov This reaction is a straightforward and efficient method for introducing additional coordinating sites and functional groups, thereby tuning the selectivity and sensitivity of the resulting ligand. nih.gov These Schiff base ligands, often featuring bidentate or tridentate coordination sites, can form stable complexes with transition metals. niscair.res.innih.gov The choice of the amine reactant is crucial in determining the properties of the final ligand and its metal complex. For instance, condensing the aldehyde with aromatic or aliphatic diamines can lead to the formation of binuclear metal complexes. nih.gov

The pyrazole and pyridine rings themselves are key to the ligand's function. The nitrogen atoms in these rings act as effective donors for metal coordination. niscair.res.innih.gov The pyrazole moiety, in particular, is a common feature in a wide range of biologically active compounds and coordination complexes. nih.govnih.gov The combination of these heterocyclic systems in one molecule allows for the generation of ligands with specific electronic and steric properties, which are essential for achieving selective binding to target analytes. nih.gov

Researchers have successfully synthesized a variety of Schiff base ligands derived from pyrazole aldehydes and their corresponding metal complexes with ions such as Cu(II), Ni(II), and Co(II). niscair.res.in The structural and electronic properties of these complexes are fine-tuned by modifying the substituents on the pyrazole or pyridine rings, or by altering the structure of the amine used in the Schiff base formation. This modular approach enables the rational design of ligands for specific applications in chemical sensing.

Table 1: Examples of Ligand Design Strategies Using Pyrazole-Based Aldehydes

| Precursor Aldehyde | Reactant | Resulting Ligand Type | Target Interaction/Application |

| This compound | Primary Amines | Schiff Base | Metal Ion Coordination, Chemical Sensing |

| Pyrazole-4-carbaldehyde | Amines/Hydrazines | Schiff Base/Hydrazone | Formation of Metal Complexes |

| Substituted Pyrazole Aldehydes | Various Amines | Azomethine Derivatives | COX-2 Inhibition |

| Pyrazole Aldehyde | o-phenylenediamine/o-aminophenol | Imidazoline Schiff Base | Antimicrobial Agents |

Applications in Chemical Sensing and Diagnostics

The ligands derived from this compound have shown significant promise in the field of chemical sensing and diagnostics. Their ability to selectively bind with specific metal ions often results in a discernible optical or electrochemical signal, forming the basis of a chemosensor. nih.gov

A common application is in the development of colorimetric and fluorescent sensors. Upon complexation with a metal ion, the electronic properties of the ligand can be significantly altered, leading to a change in its absorption or emission spectrum. researchgate.net For instance, pyrazole-based Schiff base ligands have been designed to act as colorimetric sensors for Cu²⁺ ions, where the binding event causes a visible color change in the solution. researchgate.net

Fluorescence-based sensing is another powerful application. Pyrazole derivatives can be engineered to be fluorescent, and the binding of an analyte can either enhance ("turn-on") or quench ("turn-off") the fluorescence signal. rsc.orgchemrxiv.org This change in fluorescence intensity provides a highly sensitive method for detecting the target analyte. Pyrazole-based fluorescent sensors have been successfully developed for the detection of various metal ions, including Zn²⁺, Cd²⁺, Al³⁺, and Fe³⁺. nih.govrsc.orgchemrxiv.org The selectivity of these sensors can be tuned by modifying the ligand structure to favor binding with a particular ion. nih.gov

For example, a pyridine-pyrazole based chemosensor was shown to selectively recognize Al³⁺ ions through both colorimetric and fluorescent changes. nih.gov In another study, a one-pot synthesis method was developed to create pyrazole-based fluorescent sensors that could detect Zn²⁺ and Cd²⁺, with the response (turn-on or turn-off) depending on the substituents on the aryl ring. rsc.org The simplicity of synthesis and the high quantum yields of some of these pyrazole-based probes make them attractive candidates for practical sensing applications. nih.gov

Table 2: Research Findings in Chemical Sensing with Pyrazole-Based Ligands

| Ligand/Sensor Type | Target Analyte | Method of Detection | Key Finding |

| Pyridine-pyrazole derivative | Al³⁺ | Colorimetric and Fluorescent | Selective recognition in a DMSO/water mixture. nih.gov |

| Pyrazoline derivative | Hg²⁺ | Fluorescence | Can be applied for mercury sensing with proper substitutions. nih.gov |

| Imine-based pyrazole ligand | Cu²⁺ | Colorimetric | Immediate formation of a colored solution upon complexation. researchgate.net |

| Pyridine-based pyrazole sensors | Zn²⁺, Cd²⁺ | Fluorescence (Turn-on/Turn-off) | A one-pot synthesis method was developed for these sensors. rsc.org |

| Pyrazolyl-phosphine oxides | Fe³⁺, Al³⁺ | Fluorescence (Turn-off/Turn-on) | A dual-responsive sensor with different mechanisms for different ions. chemrxiv.org |

Future Prospects and Challenges in the Comprehensive Research of this compound

The field of this compound and its derivatives is poised for significant advancement, yet it also faces several challenges that need to be addressed for its full potential to be realized.

Future Prospects:

The versatility of the this compound scaffold opens up numerous avenues for future research. A key prospect lies in the development of highly selective and sensitive multi-analyte sensors. By incorporating different signaling units or by creating arrays of sensors based on various derivatives, it may be possible to simultaneously detect multiple ions or molecules in complex mixtures.

Furthermore, the application of these compounds in biological imaging is a promising area. Fluorescent probes derived from this scaffold could be designed to target specific cellular components or to monitor the concentration of important ions within living cells. nih.gov The ability to tune the photophysical properties of these molecules is a significant advantage in this context.

In the realm of materials science, the use of this compound as a building block for metal-organic frameworks (MOFs) and coordination polymers is an area of growing interest. smolecule.com These materials could have applications in catalysis, gas storage, and separation technologies.

Challenges:

Despite the promising prospects, several challenges remain. One of the primary hurdles is achieving exceptionally high selectivity, especially when differentiating between ions with similar chemical properties. While significant progress has been made, developing sensors that can operate effectively in complex real-world samples, such as environmental water or biological fluids, requires further refinement. nih.gov

Another challenge is related to the synthesis and purification of these compounds. While many synthetic routes are relatively straightforward, achieving high yields and purity, especially for more complex derivatives, can be difficult. mdpi.comresearchgate.net The development of more efficient, cost-effective, and environmentally friendly synthetic methodologies is crucial for the wider application of these compounds. researchgate.net

For applications in biological systems, issues of solubility, stability, and potential toxicity must be thoroughly investigated. niscair.res.in While the pyrazole moiety is present in many pharmaceuticals, the specific derivatives of this compound would require rigorous toxicological evaluation before they could be considered for any in vivo applications.

Finally, a deeper understanding of the structure-property relationships is needed. While rational design has been successful, a more comprehensive theoretical and experimental investigation into how subtle structural modifications affect the binding and signaling properties will be essential for the future development of next-generation sensors and materials based on this compound.

Q & A

Q. What are the optimized synthetic routes for 2-(1H-pyrazol-1-yl)nicotinaldehyde, and how can competing side reactions be minimized?

- Methodological Answer : A two-step synthesis is commonly employed. First, 2,6-dihalopyridine (e.g., 2,6-dibromopyridine) reacts with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) to form a mono-substituted intermediate. Subsequent formylation at the 6-position via Vilsmeier-Haack or Duff reactions introduces the aldehyde group. Key considerations :

- Use of low-solubility intermediates (e.g., zinc complexes) aids purification .

- Competing di-substitution (e.g., 2,6-di(1H-pyrazol-1-yl)pyridine) is minimized by controlling stoichiometry (1:1 pyrazole:halopyridine) .

Table 1 : Synthetic Optimization Parameters

| Parameter | Optimal Condition | Side Reaction Mitigation |

|---|---|---|

| Solvent | DMF or acetonitrile | Avoids ethanol (slower kinetics) |

| Catalyst | K₂CO₃ | Prevents over-substitution |

| Temperature | 80–100°C | Balances reaction rate/purity |

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves the planar pyridine-pyrazole system and aldehyde orientation. Bond angles (~120° at aldehyde C) confirm sp² hybridization .

- Spectroscopy :

- ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; pyrazole protons split into doublets (J = 2.1–2.5 Hz) .

- IR : Strong C=O stretch at ~1700 cm⁻¹; pyrazole C-N stretches at 1550–1600 cm⁻¹ .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

- Methodological Answer : The aldehyde participates in:

- Nucleophilic additions : Forms Schiff bases with amines (e.g., hydrazines for hydrazone derivatives) in ethanol/acidic conditions .

- Reductions : NaBH₄ selectively reduces the aldehyde to a hydroxymethyl group without affecting the pyrazole .

Note : The electron-withdrawing pyrazole enhances aldehyde electrophilicity, accelerating reactions but requiring anhydrous conditions to prevent hydration .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Docking studies (AutoDock Vina) : The pyrazole nitrogen and aldehyde oxygen act as H-bond acceptors. Pyridine π-stacking with aromatic residues (e.g., TRK kinase) is modeled .

- DFT calculations : HOMO-LUMO gaps (~4.5 eV) indicate redox stability; electrostatic potential maps highlight nucleophilic attack sites .

Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from kinase inhibition assays .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Case study : Discrepancies in aldehyde conformation (X-ray vs. NMR) arise from crystal packing forces. Use variable-temperature NMR to assess dynamic behavior in solution .

- Multi-technique validation : Pair XRD with solid-state IR to confirm functional group orientation .

Table 2 : Data Reconciliation Workflow

| Technique | Data Type | Resolution Strategy |

|---|---|---|

| XRD | Static crystal structure | Compare with DFT-optimized gas-phase conformers |

| VT-NMR | Dynamic solution behavior | Identify temperature-dependent shifts |

Q. How does the pyrazole moiety influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Acidic conditions (pH < 3) : Pyrazole N-protonation reduces conjugation, increasing aldehyde hydration (gem-diol formation). Monitor via ¹H NMR peak disappearance at δ 10 ppm .

- Basic conditions (pH > 10) : Aldehyde oxidation to carboxylic acid occurs; stabilize with antioxidants (e.g., BHT) .

Experimental protocol : Conduct accelerated stability studies (40°C/75% RH) with HPLC tracking (retention time shifts indicate degradation) .

Q. What are the challenges in synthesizing chiral derivatives of this compound, and how are they addressed?

- Methodological Answer :

- Issue : The planar pyridine-pyrazole system lacks stereogenic centers. Introduce chirality via:

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) during aldehyde functionalization .

- Chiral auxiliaries : Attach menthol-based groups to the pyrazole, later removed via hydrolysis .

- Analysis : Chiral HPLC (Chiralpak IA column) or CD spectroscopy confirms enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|